molecular formula C13H10F2O B7724964 (3-Fluorophenyl)(4-fluorophenyl)methanol

(3-Fluorophenyl)(4-fluorophenyl)methanol

Cat. No.: B7724964
M. Wt: 220.21 g/mol
InChI Key: SBCIQJIBLBKOAW-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-fluorophenyl)methanol: is an organic compound with the molecular formula C13H10F2O . It is characterized by the presence of two fluorine atoms attached to phenyl rings, which are connected through a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanol typically involves the reaction of fluorobenzene derivatives with formaldehyde under specific conditions. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a fluorinated benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-fluorophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluorophenyl)(4-fluorophenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl)methanol: Similar structure but with both fluorine atoms on the para position.

    (4-Fluorophenyl)methanol: Contains only one fluorine atom on the phenyl ring.

    (3-Fluorophenyl)methanol: Contains only one fluorine atom on the phenyl ring.

Uniqueness

(3-Fluorophenyl)(4-fluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on different phenyl rings, which can influence its chemical reactivity and interactions with other molecules. This distinct structure can lead to unique properties and applications compared to similar compounds .

Properties

IUPAC Name

(3-fluorophenyl)-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCIQJIBLBKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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